molecular formula C6H13Cl2NO2 B2815761 3-Amino-2-(chloromethyl)propyl acetate hydrochloride CAS No. 2470440-06-1

3-Amino-2-(chloromethyl)propyl acetate hydrochloride

Cat. No.: B2815761
CAS No.: 2470440-06-1
M. Wt: 202.08
InChI Key: QOOAZKQHXVWNQQ-UHFFFAOYSA-N
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Description

3-Amino-2-(chloromethyl)propyl acetate hydrochloride is a chemical compound that features a unique structure combining an aminomethyl group, a chloropropyl group, and an acetate group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as 3-chloropropyl acetate, under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(chloromethyl)propyl acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-2-(chloromethyl)propyl acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry .

Biology

In biological research, this compound can be used to modify biomolecules or as a precursor for the synthesis of biologically active compounds. It may also be used in the study of enzyme mechanisms and protein interactions .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals .

Industry

Industrially, this compound is used in the production of specialty chemicals, polymers, and coatings. Its versatility allows for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The chloropropyl group can undergo substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Aminomethyl)-3-bromopropyl] acetate;hydrochloride
  • [2-(Aminomethyl)-3-iodopropyl] acetate;hydrochloride
  • [2-(Aminomethyl)-3-fluoropropyl] acetate;hydrochloride

Uniqueness

The uniqueness of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride lies in its specific reactivity and the balance of its functional groups. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a distinct combination of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

[2-(aminomethyl)-3-chloropropyl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2.ClH/c1-5(9)10-4-6(2-7)3-8;/h6H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOAZKQHXVWNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CN)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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